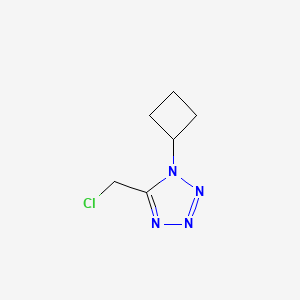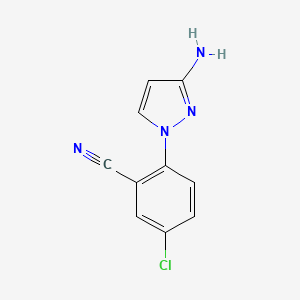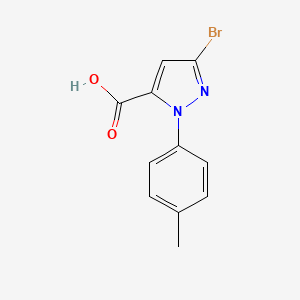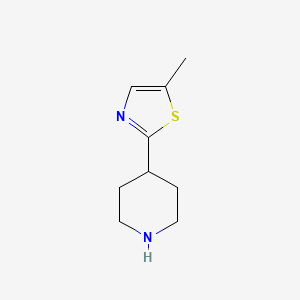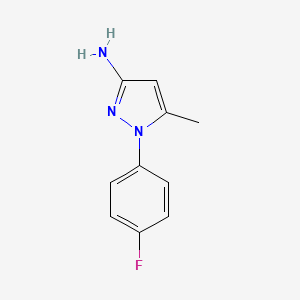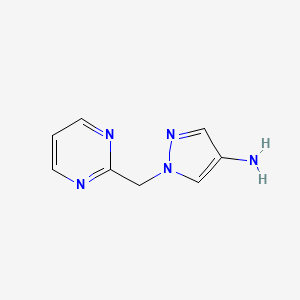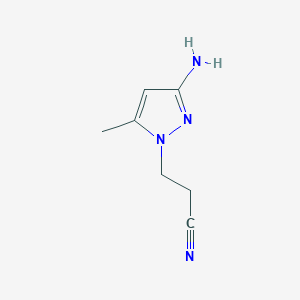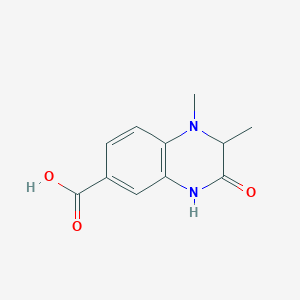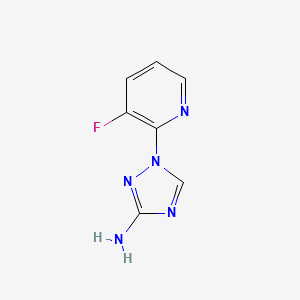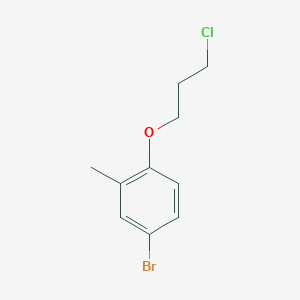
4-Bromo-1-(3-chloropropoxy)-2-methylbenzene
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of “4-Bromo-1-(3-chloropropoxy)-2-methylbenzene” is 263.56 g/mol. The structure is composed of a benzene ring substituted with a bromine atom, a methyl group, and a 3-chloropropoxy group.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-1-(3-chloropropoxy)-2-methylbenzene” include a molecular weight of 263.56 g/mol. The predicted boiling point is 354.6±32.0 °C, and the predicted density is 1.301±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) .Applications De Recherche Scientifique
Bromination and Conversion into Sulfur-functionalised Benzoquinones
Research has explored the bromination of dimethoxydimethylbenzene, yielding various bromination products including 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene. This has been used for producing sulfur-containing quinone derivatives (Aitken et al., 2016).
Structural Determinants in Halogenated Compounds
Structures of halotriaroylbenzenes, including chloro- and bromotribenzoylbenzene, have been studied, highlighting the importance of X...O=C vs. X...X halogen bonding in these compounds (Pigge et al., 2006).
Chromatography in Liquid Chromatographic Fluorimetric Assay
The synthesis of various dimethoxybenzene derivatives has been detailed for use in liquid chromatographic fluorimetric assays. These compounds play a crucial role in the analysis of trace amounts of certain chemicals (McLellan & Thornalley, 1992).
Polymer/Fullerene Solar Cells
Bromobenzene, a related compound, has been investigated as an alternative solvent in polymer/fullerene solar cells. It demonstrated enhanced performance compared to traditional solvents, offering insights into the broader applications of bromobenzenes in solar cell technology (Huang et al., 2014).
High-Temperature Pyrolysis
Studies on the pyrolysis of brominated hydrocarbons, such as bromobenzene, have been conducted to understand their behavior in waste incineration and accidental fires. This research is crucial in assessing the environmental impact of these processes and the formation of hazardous byproducts (Evans & Dellinger, 2003).
Kinetic Study in Phase-Transfer Catalysis
The preparation of nitro aromatic ethers under multi-site phase-transfer catalysis conditions has been investigated. This research offers insight into efficient and environmentally friendly methods for synthesizing such compounds (Harikumar & Rajendran, 2014).
Propriétés
IUPAC Name |
4-bromo-1-(3-chloropropoxy)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c1-8-7-9(11)3-4-10(8)13-6-2-5-12/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDMTHKXXRYLNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(3-chloropropoxy)-2-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



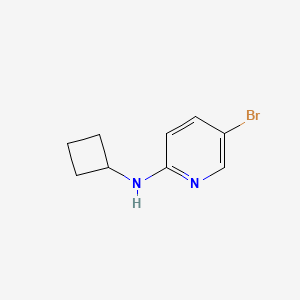
![Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine](/img/structure/B1528638.png)
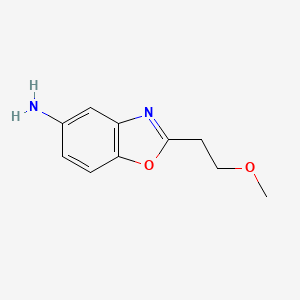
![1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene](/img/structure/B1528641.png)
![1-[4-(Propan-2-yl)cyclohexyl]piperazine](/img/structure/B1528643.png)
